Cas no 1553008-34-6 (3-(5-fluoropyridin-2-yl)butanoic acid)

3-(5-Fluoropyridin-2-yl)butanoic acid is a fluorinated pyridine derivative with a butanoic acid side chain, serving as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure combines the electron-withdrawing properties of the fluorine substituent with the reactivity of the pyridine ring, making it valuable for constructing bioactive molecules. The butanoic acid moiety enhances solubility and provides a functional handle for further derivatization, such as amide or ester formation. This compound is particularly useful in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics. Its well-defined purity and stability ensure reliable performance in synthetic applications.
3-(5-fluoropyridin-2-yl)butanoic acid structure
1553008-34-6 structure
商品名:3-(5-fluoropyridin-2-yl)butanoic acid
CAS番号:1553008-34-6
MF:C9H10FNO2
メガワット:183.179605960846
CID:6343636
PubChem ID:83131583

3-(5-fluoropyridin-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-fluoropyridin-2-yl)butanoic acid
    • AKOS021453225
    • 1553008-34-6
    • EN300-1842415
    • インチ: 1S/C9H10FNO2/c1-6(4-9(12)13)8-3-2-7(10)5-11-8/h2-3,5-6H,4H2,1H3,(H,12,13)
    • InChIKey: TZHNTGKXEFLZGD-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=C(C=C1)C(C)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 183.06955672g/mol
  • どういたいしつりょう: 183.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 50.2Ų

3-(5-fluoropyridin-2-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1842415-0.25g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
0.25g
$708.0 2023-09-19
Enamine
EN300-1842415-10g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
10g
$3315.0 2023-09-19
Enamine
EN300-1842415-5g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
5g
$2235.0 2023-09-19
Enamine
EN300-1842415-10.0g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
10g
$5652.0 2023-06-02
Enamine
EN300-1842415-0.05g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
0.05g
$647.0 2023-09-19
Enamine
EN300-1842415-0.5g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
0.5g
$739.0 2023-09-19
Enamine
EN300-1842415-5.0g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
5g
$3812.0 2023-06-02
Enamine
EN300-1842415-1g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
1g
$770.0 2023-09-19
Enamine
EN300-1842415-0.1g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
0.1g
$678.0 2023-09-19
Enamine
EN300-1842415-2.5g
3-(5-fluoropyridin-2-yl)butanoic acid
1553008-34-6
2.5g
$1509.0 2023-09-19

3-(5-fluoropyridin-2-yl)butanoic acid 関連文献

3-(5-fluoropyridin-2-yl)butanoic acidに関する追加情報

Introduction to 3-(5-fluoropyridin-2-yl)butanoic acid (CAS No. 1553008-34-6)

3-(5-fluoropyridin-2-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1553008-34-6, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable scaffold for drug discovery and molecular probe development. The presence of a fluoro substituent in the pyridine ring enhances its metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.

The structural motif of 3-(5-fluoropyridin-2-yl)butanoic acid consists of a butanoic acid side chain attached to a 5-fluoropyridine core. This configuration allows for versatile modifications, enabling researchers to fine-tune its pharmacological properties. The fluorine atom at the 5-position of the pyridine ring is particularly noteworthy, as it can influence both electronic and steric interactions with biological targets. Such structural features have made this compound an attractive candidate for investigating mechanisms of action in various disease models.

In recent years, there has been a surge in interest regarding fluorinated heterocycles in medicinal chemistry due to their enhanced bioavailability and improved pharmacokinetic profiles. 3-(5-fluoropyridin-2-yl)butanoic acid exemplifies this trend, with its potential applications spanning multiple therapeutic areas. For instance, studies have demonstrated its utility as an intermediate in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The fluorine atom's ability to modulate ligand-receptor interactions has been exploited to develop more potent and selective enzyme inhibitors.

One of the most compelling aspects of 3-(5-fluoropyridin-2-yl)butanoic acid is its role as a building block in fragment-based drug design. Fragment-based approaches leverage small molecules like this one to identify lead compounds through high-throughput screening and virtual docking simulations. The butanoic acid moiety provides a hydrophobic anchor that can interact with pockets on protein surfaces, while the fluoropyridine core offers opportunities for hydrogen bonding and π-stacking interactions. This dual functionality makes it an ideal candidate for generating libraries of compounds with tailored biological activities.

Recent advancements in computational chemistry have further enhanced the appeal of 3-(5-fluoropyridin-2-yl)butanoic acid. Machine learning algorithms can predict binding affinities and metabolic liabilities with remarkable accuracy, allowing researchers to optimize synthetic routes before experimental validation. These computational tools have been instrumental in identifying derivatives of this compound that exhibit improved solubility and reduced toxicity, aligning with the principles of green chemistry and sustainable drug development.

The pharmaceutical industry has also recognized the potential of 3-(5-fluoropyridin-2-yl)butanoic acid as a key intermediate in the production of next-generation therapeutics. Its incorporation into drug candidates has led to several clinical trials targeting neurological disorders, metabolic diseases, and infectious diseases. The fluorine atom's electronic properties contribute to enhanced binding to biological targets, while the butanoic acid side chain facilitates membrane permeability and oral bioavailability. These attributes have positioned this compound as a cornerstone in modern medicinal chemistry.

From a synthetic chemistry perspective, 3-(5-fluoropyridin-2-yl)butanoic acid offers unique challenges and opportunities. The presence of both fluorine and pyridine moieties requires sophisticated synthetic strategies to achieve regioselectivity and functional group compatibility. However, recent innovations in cross-coupling reactions and transition-metal catalysis have made it feasible to construct complex derivatives with high efficiency. These advancements have not only streamlined the synthesis of this compound but also opened doors for exploring novel chemical space.

The environmental impact of fluorinated compounds has been a topic of ongoing discussion in academic and industrial circles. While 3-(5-fluoropyridin-2-yl)butanoic acid offers significant therapeutic benefits, its disposal must be managed responsibly to minimize ecological footprints. Researchers are actively investigating greener synthetic routes that reduce waste generation and hazardous byproducts. Such efforts are aligned with global initiatives aimed at promoting sustainable chemical manufacturing practices.

In conclusion, 3-(5-fluoropyridin-2-yl)butanoic acid (CAS No. 1553008-34-6) represents a fascinating example of how structural innovation can drive advancements in drug discovery. Its unique combination of pharmacological properties and synthetic accessibility makes it indispensable for modern medicinal chemists. As research continues to uncover new applications for this compound, its significance is likely to grow further, solidifying its place as a cornerstone in pharmaceutical innovation.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.